3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Brand Name: Vulcanchem
CAS No.: 74983-04-3
VCID: VC6373640
InChI: InChI=1S/C8H9N3O/c1-5-8(12)11-6-3-2-4-9-7(6)10-5/h2-5H,1H3,(H,9,10)(H,11,12)
SMILES: CC1C(=O)NC2=C(N1)N=CC=C2
Molecular Formula: C8H9N3O
Molecular Weight: 163.18

3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

CAS No.: 74983-04-3

Cat. No.: VC6373640

Molecular Formula: C8H9N3O

Molecular Weight: 163.18

* For research use only. Not for human or veterinary use.

3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one - 74983-04-3

Specification

CAS No. 74983-04-3
Molecular Formula C8H9N3O
Molecular Weight 163.18
IUPAC Name 3-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one
Standard InChI InChI=1S/C8H9N3O/c1-5-8(12)11-6-3-2-4-9-7(6)10-5/h2-5H,1H3,(H,9,10)(H,11,12)
Standard InChI Key RJOLRYKVHJWYEN-UHFFFAOYSA-N
SMILES CC1C(=O)NC2=C(N1)N=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

The compound’s IUPAC name, 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one, reflects its bicyclic framework comprising a pyridine ring fused to a pyrazine moiety. The pyridine ring contributes aromatic stability, while the pyrazine component introduces electron-deficient regions amenable to nucleophilic attack. The methyl group at position 3 and the ketone at position 2 further modulate electronic distribution, influencing both reactivity and intermolecular interactions.

Table 1: Molecular Properties

PropertyValue
CAS Number74983-04-3
Molecular FormulaC8H8N4O\text{C}_8\text{H}_8\text{N}_4\text{O}
Molecular Weight164.18 g/mol
Key Functional GroupsPyridine, Pyrazine, Ketone

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the pyridine ring protons resonate downfield (δ 8.1–8.5 ppm), while the methyl group appears as a singlet near δ 2.3 ppm. Density functional theory (DFT) calculations predict a planar geometry with partial double-bond character in the pyrazine ring, corroborating its resonance stabilization.

Synthesis and Industrial Manufacturing

Laboratory-Scale Methods

The primary synthetic route involves cyclization of 2-aminopyridine derivatives with diketones or aldehydes. For example, refluxing 2-aminopyridine with acetylacetone in ethanol under acidic conditions yields the target compound via intramolecular dehydration. Key parameters include:

  • Temperature: 80–100°C

  • Catalyst: Hydrochloric acid (5–10 mol%)

  • Yield: 60–75% after recrystallization.

Industrial Optimization

Scaled production employs continuous flow reactors to enhance heat transfer and reaction uniformity. A representative protocol involves:

  • Feedstock Mixing: 2-Aminopyridine and methylglyoxal in a 1:1 molar ratio.

  • Reactor Conditions: 120°C, 10 bar pressure, residence time of 30 minutes.

  • Purification: Multi-stage crystallization using ethanol-water mixtures, achieving >95% purity.

Table 2: Synthesis Method Comparison

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature80–100°C120°C
Yield60–75%85–90%
Purity90–95%>95%

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyrazine ring undergoes electrophilic substitution at positions 5 and 7. Nitration with fuming nitric acid at 0°C produces nitro derivatives, which serve as intermediates for amine synthesis.

Reductive Modifications

Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazine ring to a piperazine analog, altering solubility and bioactivity profiles. This reaction is critical for generating analogs with enhanced pharmacokinetic properties.

TargetAssay TypeResult (IC₅₀/MIC)
CDK2Enzymatic35 μM
S. aureusBroth dilution128 μg/mL

Industrial and Research Applications

Material Science

The compound’s rigid structure aids in designing metal-organic frameworks (MOFs) with high thermal stability. Coordination with Cu(II) ions produces a MOF exhibiting reversible CO₂ adsorption.

Pharmaceutical Intermediates

Its scaffold is integral to synthesizing kinase inhibitors in oncology pipelines. For instance, derivative EVT-2898087 is under Phase I trials for breast cancer.

Challenges and Future Directions

Synthetic Hurdles

Current methods suffer from moderate yields due to byproduct formation during cyclization. Flow chemistry and photoredox catalysis may mitigate these issues.

Pharmacological Optimization

Improving bioavailability requires addressing poor aqueous solubility (LogP = 1.8). Prodrug strategies, such as phosphonate esterification, are under exploration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator